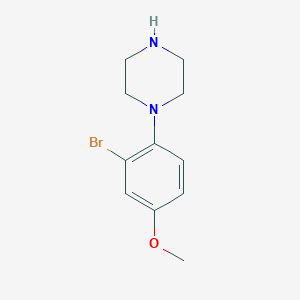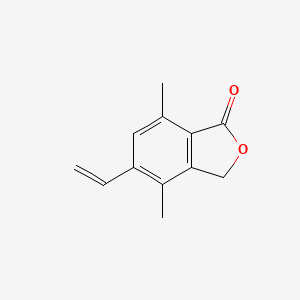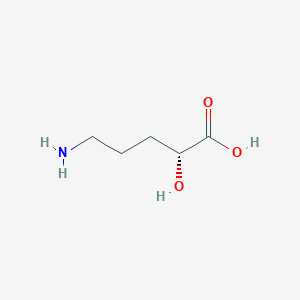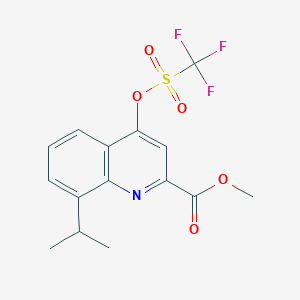
Methyl 8-isopropyl-4-(((trifluoromethyl)sulfonyl)oxy)quinoline-2-carboxylate
Übersicht
Beschreibung
Methyl 8-isopropyl-4-(((trifluoromethyl)sulfonyl)oxy)quinoline-2-carboxylate is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethanesulfonyloxy group, an isopropyl group, and a quinoline ring system. It is used in various scientific research applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-isopropyl-4-(((trifluoromethyl)sulfonyl)oxy)quinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Trifluoromethanesulfonyloxy Group: The trifluoromethanesulfonyloxy group can be introduced by reacting the quinoline derivative with trifluoromethanesulfonic anhydride in the presence of a base like pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 8-isopropyl-4-(((trifluoromethyl)sulfonyl)oxy)quinoline-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyloxy group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution Products: Amino or thiol derivatives of the quinoline compound.
Oxidation Products: Quinoline N-oxides or other oxidized derivatives.
Hydrolysis Products: The corresponding carboxylic acid and methanol.
Wissenschaftliche Forschungsanwendungen
Methyl 8-isopropyl-4-(((trifluoromethyl)sulfonyl)oxy)quinoline-2-carboxylate is used in various scientific research applications, including:
Medicinal Chemistry: As a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: As a reagent for introducing trifluoromethanesulfonyloxy groups into other molecules.
Material Science: In the development of novel materials with unique electronic or optical properties.
Biological Studies: As a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.
Wirkmechanismus
The mechanism of action of Methyl 8-isopropyl-4-(((trifluoromethyl)sulfonyl)oxy)quinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The trifluoromethanesulfonyloxy group can enhance the compound’s ability to interact with biological targets through hydrogen bonding or electrostatic interactions. The quinoline ring system can intercalate with DNA or interact with proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl trifluoromethanesulfonate: A related compound with a similar trifluoromethanesulfonyloxy group but lacking the quinoline ring.
Quinoline-2-carboxylate Derivatives: Compounds with similar quinoline ring systems but different substituents.
Uniqueness
Methyl 8-isopropyl-4-(((trifluoromethyl)sulfonyl)oxy)quinoline-2-carboxylate is unique due to the combination of the trifluoromethanesulfonyloxy group, isopropyl group, and quinoline ring. This unique structure imparts specific reactivity and stability, making it valuable in various research applications.
Eigenschaften
Molekularformel |
C15H14F3NO5S |
|---|---|
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
methyl 8-propan-2-yl-4-(trifluoromethylsulfonyloxy)quinoline-2-carboxylate |
InChI |
InChI=1S/C15H14F3NO5S/c1-8(2)9-5-4-6-10-12(24-25(21,22)15(16,17)18)7-11(14(20)23-3)19-13(9)10/h4-8H,1-3H3 |
InChI-Schlüssel |
KHFDCTZSWXQTQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC2=C1N=C(C=C2OS(=O)(=O)C(F)(F)F)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Piperidinecarboxamide, 1-[N-(5-oxo-L-prolyl)-L-histidyl]-, (S)-](/img/structure/B8302384.png)

![[(3-Hydroxy-pyridine-2-carbonyl)-methyl-amino]-acetic acid ethyl ester](/img/structure/B8302401.png)
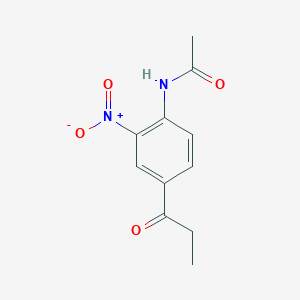
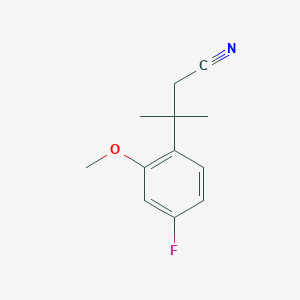
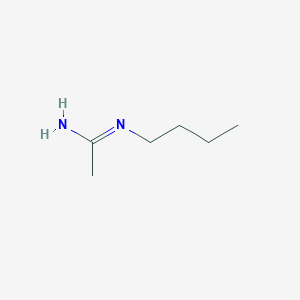
![6-[(Cbz-amino)methyl]-1,1-dichlorospiro[3.3]heptan-2-one](/img/structure/B8302427.png)

